Maltotetraose - 34612-38-9

Maltotetraose

Catalog Number: EVT-298850
CAS Number: 34612-38-9
Molecular Formula: C24H42O21
Molecular Weight: 666.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maltotetraose is a linear tetramer of α-D-glucose units connected by α-1,4-glycosidic bonds. [] It belongs to the maltooligosaccharide family, which are products of starch hydrolysis. Maltotetraose has gained attention for its unique characteristics and potential applications in various fields, including food science, biotechnology, and medicine. [] It is a brand-new saccharide with low sweetness and resistance to retrogradation, making it a valuable ingredient in the food industry. []

Classification

Maltotetraose falls under the category of oligosaccharides, specifically maltooligosaccharides, which are short chains of glucose units. It is classified as a non-reducing sugar due to the configuration of its terminal glucose unit, which does not have a free aldehyde or ketone group.

Synthesis Analysis

Maltotetraose can be synthesized through various enzymatic processes, primarily involving α-amylases and other glycoside hydrolases. These enzymes catalyze the hydrolysis of starch, yielding maltodextrins, including maltotetraose.

Methods of Synthesis:

  1. Enzymatic Hydrolysis:
    • The synthesis typically involves the use of microbial α-amylases that act on starch substrates. For example, Pseudomonas stutzeri produces an α-amylase that can efficiently convert starch into maltotetraose with high yields (up to 98% w/w) .
    • Optimal conditions for enzyme activity include a temperature around 60°C and a pH of 8.0 .
  2. Reaction Parameters:
    • A typical reaction might involve incubating starch with an enzyme preparation at specified temperatures and pH levels for a defined period (e.g., 24 hours at 30°C) to maximize maltotetraose production .
Molecular Structure Analysis

Maltotetraose consists of four glucose units linked by α-(1→4) bonds. The structural representation can be illustrated as follows:

Glucoseα(14)Glucoseα(14)Glucoseα(14)Glucose\text{Glucose}-\alpha(1\rightarrow 4)-\text{Glucose}-\alpha(1\rightarrow 4)-\text{Glucose}-\alpha(1\rightarrow 4)-\text{Glucose}

Structural Characteristics

  • Linkages: The α-(1→4) glycosidic linkages confer specific properties to maltotetraose, influencing its solubility and interaction with enzymes.
  • Conformation: The molecule adopts a helical conformation due to the glycosidic linkages, which affects its biological activity and interactions with other molecules.
Chemical Reactions Analysis

Maltotetraose participates in several chemical reactions, particularly in enzymatic processes:

  1. Hydrolysis:
    • Maltotetraose can be hydrolyzed by various glycoside hydrolases to yield glucose or shorter oligosaccharides.
    • Enzymes such as maltase and glucoamylase facilitate this reaction under specific conditions (e.g., acidic or neutral pH).
  2. Phosphorolysis:
    • In the presence of maltodextrin phosphorylase, maltotetraose can undergo phosphorolysis, resulting in the release of glucose-1-phosphate .

Reaction Conditions

  • Typical conditions for these reactions include moderate temperatures (30-60°C) and controlled pH levels to optimize enzyme activity.
Mechanism of Action

The mechanism by which maltotetraose exerts its biological effects involves several pathways:

  1. Enzyme Induction:
    • Maltotetraose has been shown to significantly increase the synthesis rate of α-amylase in Bacillus stearothermophilus, indicating its role as an inducer for enzyme production .
  2. Inhibition Effects:
    • At higher concentrations (e.g., 20 μM), maltotetraose inhibits TNF-α-induced expression of intercellular adhesion molecule-1 in mouse smooth muscle cells, suggesting potential anti-inflammatory properties .
Physical and Chemical Properties Analysis

Maltotetraose exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide, with solubility around 20 mg/ml in these solvents. In aqueous solutions (e.g., phosphate-buffered saline), its solubility is approximately 2 mg/ml .
  • Stability: Maltotetraose remains stable under recommended storage conditions (-20°C) for extended periods (≥4 years) .
  • Physical Form: It is typically supplied as a crystalline solid.
Applications

Maltotetraose finds diverse applications across several fields:

  1. Food Industry:
    • Used as a food additive to improve texture without significantly affecting sweetness.
    • Acts as a moisture-retaining agent in baked goods, preventing retrogradation of starches .
  2. Biochemical Research:
    • Serves as a substrate for studying enzyme activity, particularly α-amylases.
    • Utilized in diagnostic assays due to its specific interactions with certain enzymes .
  3. Pharmaceutical Applications:
    • Investigated for potential health benefits, including anti-inflammatory effects and modulation of metabolic pathways .
Chemical Structure and Properties of Maltotetraose

Molecular Configuration and Glycosidic Bonding Patterns

Maltotetraose (C₂₄H₄₂O₂₁, molecular weight 666.58 g/mol) is a linear maltooligosaccharide composed of four D-glucose units connected exclusively by α-1,4-glycosidic bonds [1] [5]. This configuration results in a right-handed helical structure with a hydration-dependent pitch. The terminal reducing end features an aldehyde group in equilibrium with cyclic hemiacetal forms, while the non-reducing end has a free anomeric carbon. The rigidity of the glycosidic linkages restricts conformational flexibility compared to higher-DP oligosaccharides, though it maintains greater rotational freedom than amylose helices [6] [9]. Enzymatically, maltotetraose is produced through the partial hydrolysis of starch by α-amylases (EC 3.2.1.1), particularly those with subsite specificity accommodating four glucose units, such as maltotetraohydrolases [9]. Cold-adapted amylases from Alteromonas haloplanktis and ikaite column bacteria efficiently generate maltotetraose at low temperatures due to their flexible active sites [9].

  • Table 1: Glycosidic Bond Characteristics in Maltooligosaccharides
    OligosaccharideDPGlycosidic BondsReducing EndNon-Reducing End
    Maltotriose3α-1,4 × 2AldehydeFree anomeric carbon
    Maltotetraose4α-1,4 × 3AldehydeFree anomeric carbon
    Maltopentaose5α-1,4 × 4AldehydeFree anomeric carbon
    Maltohexaose6α-1,4 × 5AldehydeFree anomeric carbon
    Maltoheptaose7α-1,4 × 6AldehydeFree anomeric carbon

Physicochemical Characteristics: Solubility, Stability, and Hygroscopicity

Maltotetraose exhibits high water solubility (≥50 mg/mL at 25°C), forming clear, colorless solutions [1]. Its solubility surpasses that of higher-DP maltooligosaccharides due to reduced molecular weight and crystallinity. The compound demonstrates moderate hygroscopicity, with water activity (a_w) values of 0.3–0.4 at 70% relative humidity, lower than mono- and disaccharides but higher than maltoheptaose [5] [7]. Thermal stability analysis reveals decomposition temperatures >150°C, though caramelization occurs above 120°C in dry states. Aqueous solutions are stable across pH 3–9 but undergo acid-catalyzed hydrolysis at pH <2.5. Calcium ions (Ca²⁺) enhance thermostability through chelation with hydroxyl groups; however, activity follows a bell-shaped dependence on Ca²⁺ concentration in enzymes like Rho13 and I3C6 amylases [9]. Storage under inert gas (nitrogen/argon) at 2–8°C is recommended for long-term stability to prevent Maillard reactions and microbial degradation [1].

  • Table 2: Physicochemical Properties of Maltotetraose
    PropertyValue/RangeConditions
    Solubility in water≥50 mg/mL25°C, clear colorless solution
    Boiling point597.68°C (estimated)Rough estimate
    Density1.3922 g/cm³ (estimated)Rough estimate
    Refractive index170° (C=1, H₂O)20°C
    pKa12.39±0.20 (predicted)Aqueous solution
    LogP-8.281 (estimated)Octanol-water partition coefficient
    Storage stability>2 years at 2-8°C under inert gasAnhydrous crystalline solid

Spectroscopic Identification Methods (NMR, HPLC, MS)

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy reveals characteristic anomeric proton signals at δ 5.2–5.4 ppm (α-configuration) and δ 4.8–5.0 ppm (reducing end β-equilibrium). ¹³C NMR shows glycosidic linkage carbons (C1) at 100–103 ppm and C4 carbons at 78–80 ppm, confirming α-1,4 connectivity [4] [8]. Quantitative ¹H NMR using 3-(trimethylsilyl)-1-propanesulfonic acid-d₆ sodium salt (DSS-d₆) as an internal standard enables absolute quantification without purified standards [4].

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with evaporative light scattering detection (ELSD) or fluorescence detection (after 2-aminobenzamide derivatization) achieves baseline separation of maltooligosaccharides. Using a HILIC BEH Amide column with acetonitrile/water gradients (0.2% triethylamine), maltotetraose elutes at 6–8 minutes, distinguishable from DP3 (5–6 min) and DP5 (9–11 min) [2] [4]. Ultra-performance liquid chromatography (UPLC) reduces analysis time to <6 minutes while maintaining resolution [2].

Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS shows [M+Na]⁺ adducts at m/z 689.6 and [M-H]⁻ ions at m/z 665.5 for maltotetraose. Electrospray ionization (ESI) coupled with liquid chromatography (LC) provides MS/MS fragmentation patterns with dominant Y-type ions (e.g., m/z 325.1 for Y₁ fragment) confirming glycosidic cleavages [8]. High-resolution MS (HRMS) with orbitrap analyzers achieves <5 ppm mass accuracy for elemental composition verification [8].

  • Table 3: Spectroscopic Signatures for Maltotetraose Identification
    TechniqueKey ParametersCharacteristic Features
    ¹H NMR500 MHz, D₂O, DSS referenceδ 5.2–5.4 ppm (anomeric H-1α), δ 4.8–5.0 ppm (H-1β)
    ¹³C NMR125 MHz, D₂Oδ 100–103 ppm (C1), δ 78–80 ppm (C4 glycosidic)
    HPLC-ELSDHILIC BEH Amide, ACN/H₂O gradientRetention time: 6–8 min, resolution factor >1.5 vs DP3/DP5
    MALDI-TOF MSDHB matrix, positive mode[M+Na]⁺ m/z 689.6, [M+K]⁺ m/z 705.5
    ESI-MS/MSNegative mode, collision energy 20–30 eVY₁ ion m/z 325.1 (Glc-Glc⁻), Y₃ ion m/z 505.2

Comparative Analysis with Other Maltooligosaccharides (DP3–DP7)

Structural Progression: As DP increases from 3 to 7, maltooligosaccharides exhibit incremental changes in helical stability, solubility, and chain flexibility. Maltotetraose (DP4) marks the transition from open-chain conformations (DP ≤ 3) to incipient helix formation, evidenced by increased hydrodynamic radii and reduced diffusion coefficients. While maltotriose (DP3) adopts random-coil structures, maltotetraose and higher oligomers show helical tendencies in aqueous solutions, with maltoheptaose (DP7) forming stable helices resembling amylose [6] [9].

Functional Properties:

  • Hygroscopicity: Decreases with increasing DP; maltotriose (aw 0.45) > maltotetraose (aw 0.35) > maltoheptaose (a_w 0.25) at 70% RH [7].
  • Viscosity: 10% w/v solutions show exponential viscosity increase: DP3 (2.1 cP) < DP4 (3.8 cP) < DP7 (48.2 cP) due to chain entanglement [5] [7].
  • Sweetness Intensity: DP3–DP4 exhibit detectable sweetness via T1R2/T1R3 receptors, whereas DP ≥5 are "starchy"-tasting and T1R-independent [6].
  • Enzymatic Susceptibility: Maltotetraose is hydrolyzed by α-amylases with subsite −4 to +1 (e.g., Bacillus licheniformis amylase), while DP ≥6 require enzymes with extended subsites [9].

Industrial Applicability:

  • Food Science: Maltotetraose acts as a texturizer in sugar-reduced biscuits due to its anti-plasticizing effect similar to sucrose, unlike higher-DP oligosaccharides that increase hardness [5].
  • Analytical Standards: Serves as a critical calibrant in the "virtual ladder" approach for capillary electrophoresis of oligosaccharides, bridging DP2 and DP15 internal standards [3].
  • Enzyme Substrate Specificity: 4-α-glucanotransferases (e.g., AcbQ) utilize maltotetraose as a donor for acarbose modification, unlike maltotriose, which is a poor substrate [5] [9].

Properties

CAS Number

34612-38-9

Product Name

Maltotetraose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1

InChI Key

LUEWUZLMQUOBSB-ZLBHSGTGSA-N

Synonyms

O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-Glucose; Amylotetraose; α-1,4-Tetraglucose _x000B__x000B_

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O

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